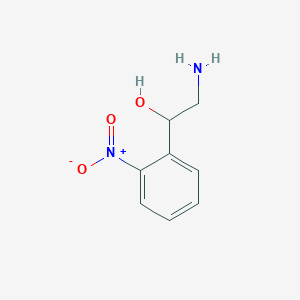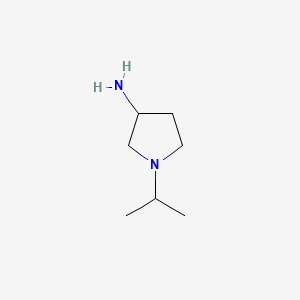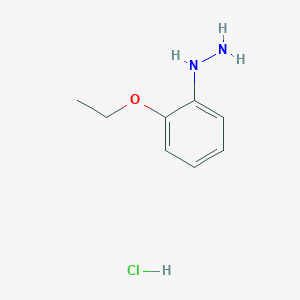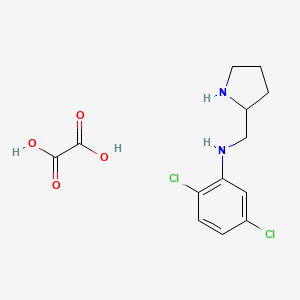
2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate
Descripción general
Descripción
2,5-Dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate is a chemical compound with the molecular formula C11H14Cl2N2·C2H2O4. It is known for its applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of two chlorine atoms on the benzene ring and a pyrrolidine moiety attached to the aniline nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate typically involves the reaction of 2,5-dichloroaniline with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or recrystallization techniques to achieve high purity levels. Quality control measures are implemented to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated as a potential chemotherapeutic agent in cancer treatment.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloroaniline: A precursor in the synthesis of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate.
N-(2-Pyrrolidinylmethyl)aniline: A related compound with similar structural features but lacking the chlorine substituents.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the pyrrolidine moiety, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.C2H2O4/c12-8-3-4-10(13)11(6-8)15-7-9-2-1-5-14-9;3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHCLOYQPHFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)
![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)
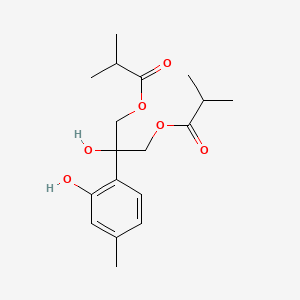
![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)


![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B1644450.png)
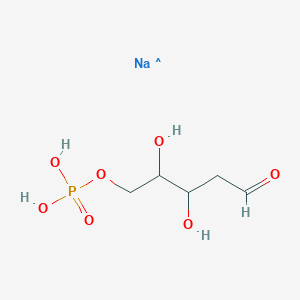
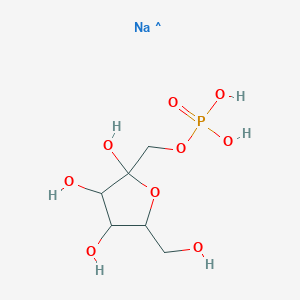
![(E)-N-Ethyl-N-[2-(4-methoxyphenoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]benzenamine](/img/structure/B1644460.png)
